molecular formula C10H10S2 B8729195 1,4-Dithiin, 2,3-dihydro-5-phenyl- CAS No. 35756-26-4

1,4-Dithiin, 2,3-dihydro-5-phenyl-

Cat. No.: B8729195
CAS No.: 35756-26-4
M. Wt: 194.3 g/mol
InChI Key: PXUJCQJEUZSWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dithiin, 2,3-dihydro-5-phenyl- is a useful research compound. Its molecular formula is C10H10S2 and its molecular weight is 194.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dithiin, 2,3-dihydro-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dithiin, 2,3-dihydro-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

35756-26-4

Molecular Formula

C10H10S2

Molecular Weight

194.3 g/mol

IUPAC Name

5-phenyl-2,3-dihydro-1,4-dithiine

InChI

InChI=1S/C10H10S2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,8H,6-7H2

InChI Key

PXUJCQJEUZSWIH-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

By following substantially the procedure of Example 4, Step A, phenacyl bromide (95.0 g.) and ethane-1,2-dithiol (40.0 ml.) in benzene (500 ml.) is allowed to stand for 2 days at room temperature (until gas chromatography indicates the absence of starting material). Solid by-product is removed by filtration and the filtrate is washed with aqueous sodium bicarbonate solution and water. The product solution is dried over anhydrous sodium sulfate. Solvent is removed by distillation and the residual oil is distilled at reduced pressure to afford 2-phenyl-5,6-dihydro-1,4-dithiin (47.2 g.; b.p. 140°-150° C./0.25 mm.). The product solidifies on standing and is recrystallized from methanol (m.p. 58.0°-59.0° C.).
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Synthesis routes and methods III

Procedure details

By following substantially the procedure of Example 1, Step D, except using dioxane as solvent, 2-phenyl-5,6-dihydro-1,4-dithiin (14.0 g.) yields 2-phenyl-5,6-dihydro-1,4-dithiin oxide as a mixture of the 1- and 4-isomers (15.1 g.).
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2-phenyl-5,6-dihydro-1,4-dithiin oxide
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